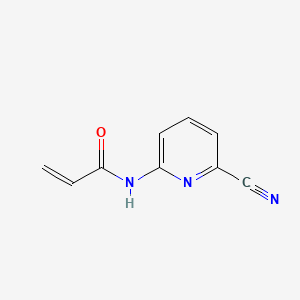

N-(6-Cyanopyridin-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-Cyanopyridin-2-yl)acrylamide is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a derivative of cyanoacrylamide, characterized by the presence of a cyano group attached to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of N-(6-Cyanopyridin-2-yl)acrylamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or at elevated temperatures (e.g., 70°C) can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

N-(6-Cyanopyridin-2-yl)acrylamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions. For example, it can react with active methylene compounds such as malononitrile, ethyl cyanoacetate, and ethyl acetoacetate in the presence of a basic catalyst like piperidine to form pyridinone derivatives . Additionally, it can react with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide to form pyrazole derivatives . These reactions typically result in the formation of heterocyclic compounds with potential biological activities.

Applications De Recherche Scientifique

N-(6-Cyanopyridin-2-yl)acrylamide is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development. The compound’s derivatives have shown potential antibacterial activity, making them candidates for the development of new antibacterial agents . Additionally, it is used in material synthesis and catalysis, contributing to advancements in these fields.

Mécanisme D'action

The mechanism of action of N-(6-Cyanopyridin-2-yl)acrylamide and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division in bacteria . This inhibition can lead to antibacterial effects, making these compounds potential candidates for antibacterial drug development.

Comparaison Avec Des Composés Similaires

N-(6-Cyanopyridin-2-yl)acrylamide can be compared to other cyanoacrylamide derivatives, such as N-(benzothiazol-2-yl)-2-cyanoacetamide and N-(6-methyl-2-pyridyl)acrylamide . These compounds share similar structural features but differ in their specific substituents and reactivity. The unique presence of the cyano group attached to the pyridine ring in this compound distinguishes it from other derivatives and contributes to its specific chemical and biological properties.

Activité Biologique

N-(6-Cyanopyridin-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of acrylamide derivatives, characterized by the presence of a cyano group attached to a pyridine ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly kinases involved in cancer cell signaling pathways. This mechanism allows for selective inhibition without the extensive off-target effects seen with irreversible inhibitors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Inhibition of TAK1 : A derivative containing a similar structure exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. TAK1 plays a crucial role in cell survival and proliferation, making it a significant target in cancer therapy .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 lung carcinoma cells, with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the NF-κB and MAPK pathways. This was evidenced by reduced levels of phosphorylated ERK and increased apoptosis markers such as cleaved caspase 3 in treated cells .

Table 1: Summary of Biological Activities

Notable Findings

A study focusing on the optimization of acrylamide analogs reported that compounds similar to this compound showed enhanced binding affinity and selectivity towards their targets compared to traditional inhibitors . The reversible nature of binding was emphasized as a significant advantage, potentially leading to fewer side effects.

Propriétés

IUPAC Name |

N-(6-cyanopyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQXIAQSQAVTFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743397 |

Source

|

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-61-2 |

Source

|

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.